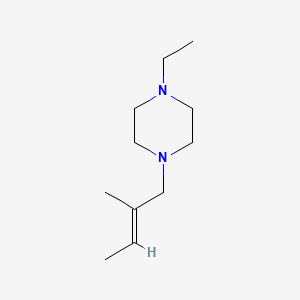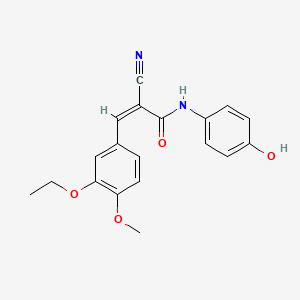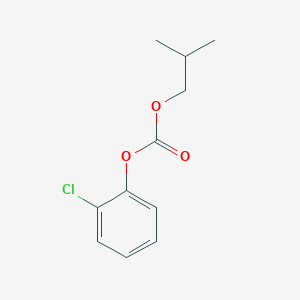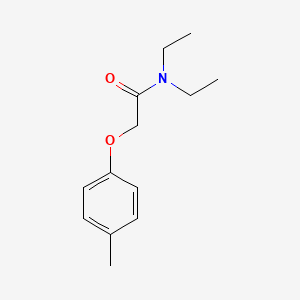![molecular formula C14H14N2O3 B5760029 (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile, also known as DODAC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in drug delivery and gene therapy. DODAC is a spirocyclic compound that contains both an indole and a dioxolane moiety, which gives it unique properties that make it suitable for various applications.
作用机制
The mechanism of action of (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile is based on its ability to form complexes with negatively charged nucleic acids such as DNA and RNA. These complexes, known as lipoplexes, are taken up by cells through endocytosis and subsequently release their cargo into the cytoplasm. This compound-based lipoplexes have been shown to efficiently deliver nucleic acids to cells by overcoming the barriers posed by the cell membrane and endosomal compartment.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated by cells and animals. However, it can induce some degree of inflammation and immune response, which can limit its use in certain applications. This compound-based liposomes have been shown to induce transient inflammation and immune response, which can be mitigated by optimizing the formulation and delivery conditions.
实验室实验的优点和局限性
(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile-based liposomes offer several advantages for lab experiments, including high transfection efficiency, low toxicity, and ease of formulation. However, they also have some limitations, such as variability in transfection efficiency depending on the cell type and the need for optimization of formulation and delivery conditions.
未来方向
Future research on (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile is focused on improving its efficiency and reducing its toxicity for use in clinical applications. Some potential future directions include the development of novel this compound derivatives with improved properties, the optimization of formulation and delivery conditions for specific applications, and the use of this compound-based liposomes for the delivery of other therapeutic agents such as proteins and small molecules.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in drug delivery and gene therapy. This compound-based liposomes have been shown to efficiently deliver nucleic acids to cells both in vitro and in vivo, making them a promising tool for gene therapy. Future research on this compound is focused on improving its efficiency and reducing its toxicity for use in clinical applications.
合成方法
(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile can be synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole-2-one with ethyl chloroacetate to form a key intermediate. This intermediate is then reacted with 1,3-dioxolane in the presence of a base to form this compound. The synthesis of this compound is a challenging process that requires careful optimization of reaction conditions to obtain high yields.
科学研究应用
(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been extensively studied for its potential applications in drug delivery and gene therapy. It is commonly used as a cationic lipid in liposomal formulations for the delivery of nucleic acids such as DNA and RNA. This compound-based liposomes have been shown to efficiently deliver nucleic acids to various cell types both in vitro and in vivo, making them a promising tool for gene therapy.
属性
IUPAC Name |
2-(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-3-4-10(2)12-11(9)14(18-7-8-19-14)13(17)16(12)6-5-15/h3-4H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUKGCCEWLRQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N(C(=O)C23OCCO3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)



![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)



![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)

![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)

